2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile
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Overview
Description
2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile is a chemical compound with the molecular formula C11H8FN2O It is a derivative of benzonitrile, characterized by the presence of a fluorine atom and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with a pyrrolidinone derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrrolidinone group replaces a leaving group on the fluorobenzonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(1-pyrrolidinyl)benzonitrile
- 2-Fluoro-5-formylbenzonitrile
- 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile
Uniqueness
2-Fluoro-5-(2-oxo-1-pyrrolidinyl)benzonitrile is unique due to the presence of both a fluorine atom and a pyrrolidinone group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
2-fluoro-5-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H9FN2O/c12-10-4-3-9(6-8(10)7-13)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 |
InChI Key |
SOHXXPTVYSJVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)C#N |
Origin of Product |
United States |
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